molecular formula C18H15N3O5S2 B2815878 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 457651-13-7

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2815878
CAS No.: 457651-13-7
M. Wt: 417.45
InChI Key: DJEWCPWTWTWSKZ-UHFFFAOYSA-N
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Description

Cambridge ID 7154277, also known by its Chemical Abstracts Service number 457651-13-7, is a compound of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cambridge ID 7154277 involves a series of chemical reactions that require specific conditions. The exact synthetic route may vary depending on the desired purity and yield. Generally, the synthesis involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials, which undergo a series of chemical transformations.

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions. Catalysts and solvents are often used to facilitate the reactions.

    Purification: After the synthesis, the compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired purity.

Industrial Production Methods

In an industrial setting, the production of Cambridge ID 7154277 is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include:

    Batch Processing: The compound is produced in large batches, with each batch undergoing the same series of reactions and purification steps.

    Continuous Processing: In some cases, continuous processing methods are used to produce the compound more efficiently. This involves a continuous flow of reactants through a series of reactors and purification units.

Chemical Reactions Analysis

Types of Reactions

Cambridge ID 7154277 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving Cambridge ID 7154277 typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen-containing functional groups.

    Substitution: Substituted compounds with different functional groups replacing the original ones.

Scientific Research Applications

Cambridge ID 7154277 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Cambridge ID 7154277 involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:

    Molecular Targets: The compound binds to specific proteins, enzymes, or receptors, modulating their activity.

    Pathways Involved: The binding of the compound to its targets can activate or inhibit various biochemical pathways, leading to the observed effects.

Properties

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c22-17(12-1-6-15-16(11-12)26-9-8-25-15)20-13-2-4-14(5-3-13)28(23,24)21-18-19-7-10-27-18/h1-7,10-11H,8-9H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEWCPWTWTWSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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